[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea
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Overview
Description
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea is a complex organic compound that belongs to the class of fluorenylidene derivatives. These compounds are known for their unique structural properties and potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of tert-butylsulfamoyl groups enhances the compound’s stability and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 2,7-diaminofluorene with tert-butylsulfamoyl chloride under controlled conditions The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.
Chemical Reactions Analysis
Types of Reactions
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can lead to the formation of amine derivatives, which can be further functionalized.
Substitution: The presence of reactive functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted fluorenylidene compounds
Scientific Research Applications
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Its unique structural properties make it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene]malononitrile: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,2′-diamino-7-tert-butyl-9,9′-spirobifluorene:
Uniqueness
[[2,7-Bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea stands out due to its combination of tert-butylsulfamoyl groups and fluorenylidene core, which confer enhanced stability and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[[2,7-bis(tert-butylsulfamoyl)fluoren-9-ylidene]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S2/c1-21(2,3)26-33(29,30)13-7-9-15-16-10-8-14(34(31,32)27-22(4,5)6)12-18(16)19(17(15)11-13)24-25-20(23)28/h7-12,26-27H,1-6H3,(H3,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPSTBOJKMPVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC(=O)N)C=C(C=C3)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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